N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-1-methylpiperazine-2-carboxamide
Description
N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-1-methylpiperazine-2-carboxamide is a synthetic organic compound known for its diverse applications in scientific research
Properties
IUPAC Name |
N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-1-methylpiperazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N4O2/c1-14(2)11-18(8-9-20-14)7-5-16-13(19)12-10-15-4-6-17(12)3/h12,15H,4-11H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFLMJQLQOSEFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)CCNC(=O)C2CNCCN2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-1-methylpiperazine-2-carboxamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Alkylation: The morpholine derivative is then alkylated using 2-chloroethylamine hydrochloride to introduce the ethyl group.
Piperazine Ring Formation: The alkylated morpholine is reacted with 1-methylpiperazine in the presence of a base such as sodium hydride to form the piperazine ring.
Carboxamide Formation: Finally, the carboxamide group is introduced through the reaction of the piperazine derivative with an appropriate isocyanate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. Reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-1-methylpiperazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or morpholine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxides of the morpholine and piperazine rings.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-1-methylpiperazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-1-methylpiperazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide: Shares a similar morpholine and piperazine structure but with different substituents.
2-(2,6-Dimethylmorpholin-4-yl)ethanamine: Contains a morpholine ring but lacks the piperazine and carboxamide groups.
Uniqueness
N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-1-methylpiperazine-2-carboxamide is unique due to its combination of morpholine and piperazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it valuable in multiple research fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
